Digoxin-Unreinheit G (Neodigoxin)

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

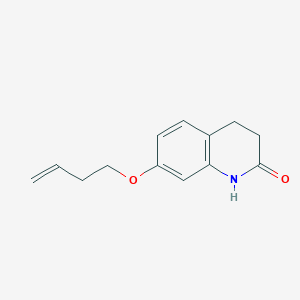

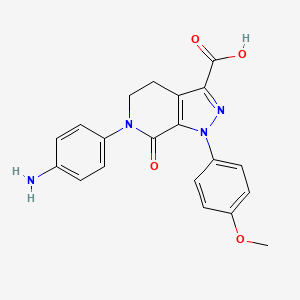

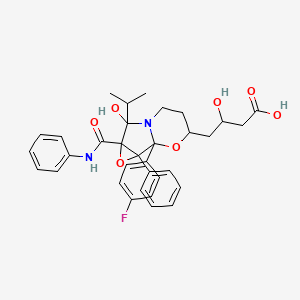

Digoxin Impurity G, also known as Neodigoxin, is a chemical compound with the molecular formula C43H66O15 and a molecular weight of 823.0 g/mol . It is an impurity of Digoxin, a well-known cardiac glycoside used in the treatment of various heart conditions such as atrial fibrillation and heart failure . Neodigoxin is structurally similar to Digoxin but differs in its specific arrangement of atoms, making it an important compound for research and pharmaceutical applications.

Wissenschaftliche Forschungsanwendungen

Neodigoxin has several scientific research applications, including:

Chemistry: Used as a reference standard in the analysis of Digoxin and its impurities.

Biology: Studied for its effects on cellular processes and its potential as a biochemical tool.

Medicine: Investigated for its pharmacological properties and potential therapeutic uses.

Industry: Utilized in the quality control and validation of pharmaceutical products containing Digoxin

Wirkmechanismus

Target of Action

The primary target of Digoxin Impurity G, also known as Neodigoxin, is the sodium-potassium ATPase pump located on the cell surface . This pump plays a crucial role in maintaining the electrochemical gradient necessary for cell survival .

Mode of Action

Neodigoxin acts as a reversible inhibitor of the sodium-potassium ATPase pump . By inhibiting this pump, it increases the intracellular concentration of sodium . This disruption of the sodium gradient affects the operation of the sodium-calcium exchange pump, leading to an increase in intracellular calcium . The accumulated calcium in the myocytes interacts with troponin C and other calcium-sensitive contractile proteins, enhancing myocardial contractility .

Biochemical Pathways

The inhibition of the sodium-potassium ATPase pump by Neodigoxin leads to an increase in intracellular sodium . This increase in sodium disrupts the sodium gradient needed for the sodium-calcium exchange pump, leading to an increase in intracellular calcium . The increased intracellular calcium enhances the contractility of the heart muscle .

Pharmacokinetics

It can be inferred that, like digoxin, it would have good oral absorption, minimal hepatic metabolism, and renal elimination . The time to steady state is typically 7–10 days .

Result of Action

The increased intracellular calcium resulting from Neodigoxin’s action enhances the contractility of the heart muscle . This leads to a positive inotropic effect, increasing the force of the heart’s contractions . Additionally, Neodigoxin slows the heart rate (negative chronotropic effect) and reduces sympathetic activation .

Action Environment

Environmental factors such as the patient’s electrolyte and renal status can influence the action of Neodigoxin . For instance, conditions like hypokalemia or hypomagnesemia may promote the development of Neodigoxin-induced arrhythmias, while impaired renal function may result in higher than anticipated serum drug levels . Therefore, these factors should be ascertained prior to initiating treatment and monitored periodically thereafter .

Biochemische Analyse

Biochemical Properties

Neodigoxin, like its parent compound digoxin, is known to interact with the sodium-potassium ATPase pump, a critical enzyme in maintaining the electrochemical gradient across cell membranes . This interaction is central to its biochemical activity.

Cellular Effects

The primary cellular effect of Neodigoxin is its interaction with the sodium-potassium ATPase pump. By inhibiting this pump, Neodigoxin disrupts the ion balance within the cell, leading to increased intracellular sodium levels . This can have a variety of effects on cellular processes, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Neodigoxin exerts its effects at the molecular level primarily through its binding interactions with the sodium-potassium ATPase pump . This binding inhibits the activity of the pump, leading to an accumulation of sodium ions within the cell . This can lead to secondary effects such as changes in gene expression and cellular metabolism .

Metabolic Pathways

Neodigoxin, like digoxin, is likely to be involved in specific metabolic pathways related to the sodium-potassium ATPase pump

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Digoxin Impurity G involves multiple steps, starting from the basic steroidal structure. The process typically includes glycosylation reactions where sugar moieties are attached to the steroidal backbone. The reaction conditions often involve the use of specific catalysts and solvents to ensure the correct stereochemistry of the product .

Industrial Production Methods

Industrial production of Digoxin Impurity G is usually carried out through custom synthesis by specialized pharmaceutical companies. These companies follow stringent protocols to ensure the purity and quality of the compound. The production process involves multiple purification steps, including crystallization and chromatography, to isolate the desired impurity .

Analyse Chemischer Reaktionen

Types of Reactions

Neodigoxin undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled temperature and pressure.

Substitution: Halogens, alkylating agents, and other reagents under specific temperature and solvent conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of Neodigoxin can lead to the formation of hydroxylated derivatives, while reduction can produce deoxygenated compounds .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Digoxin: The parent compound, used widely in the treatment of heart conditions.

Gitoxin: Another cardiac glycoside with similar properties but different pharmacokinetics.

Digoxigenin: A derivative used in molecular biology as a labeling agent.

Uniqueness of Neodigoxin

Neodigoxin is unique due to its specific structural arrangement, which gives it distinct pharmacological properties compared to other similar compounds. Its role as an impurity in Digoxin makes it crucial for quality control and research purposes .

Eigenschaften

CAS-Nummer |

55576-67-5 |

|---|---|

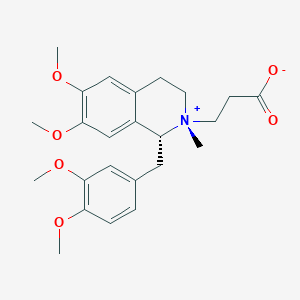

Molekularformel |

C41H64O14 |

Molekulargewicht |

780.9 g/mol |

IUPAC-Name |

3-[(3S,5R,8R,9S,10S,12R,13S,14S,17R)-3-[(2R,4S,5S,6R)-5-[(2S,4S,5S,6R)-5-[(2S,4R,5S,6R)-4,5-dihydroxy-6-methyloxan-2-yl]oxy-4-hydroxy-6-methyloxan-2-yl]oxy-4-hydroxy-6-methyloxan-2-yl]oxy-12,14-dihydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one |

InChI |

InChI=1S/C41H64O14/c1-19-36(47)28(42)15-34(50-19)54-38-21(3)52-35(17-30(38)44)55-37-20(2)51-33(16-29(37)43)53-24-8-10-39(4)23(13-24)6-7-26-27(39)14-31(45)40(5)25(9-11-41(26,40)48)22-12-32(46)49-18-22/h12,19-21,23-31,33-38,42-45,47-48H,6-11,13-18H2,1-5H3/t19-,20-,21-,23-,24+,25-,26-,27+,28-,29+,30+,31-,33+,34+,35+,36-,37-,38-,39+,40+,41+/m1/s1 |

InChI-Schlüssel |

LTMHDMANZUZIPE-TUIWDEEUSA-N |

Isomerische SMILES |

C[C@@H]1[C@H]([C@@H](C[C@@H](O1)O[C@@H]2[C@H](O[C@H](C[C@@H]2O)O[C@@H]3[C@H](O[C@H](C[C@@H]3O)O[C@H]4CC[C@]5([C@@H](C4)CC[C@@H]6[C@@H]5C[C@H]([C@]7([C@@]6(CC[C@@H]7C8=CC(=O)OC8)O)C)O)C)C)C)O)O |

Kanonische SMILES |

CC1C(C(CC(O1)OC2C(OC(CC2O)OC3C(OC(CC3O)OC4CCC5(C(C4)CCC6C5CC(C7(C6(CCC7C8=CC(=O)OC8)O)C)O)C)C)C)O)O |

Reinheit |

> 95% |

Menge |

Milligrams-Grams |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![8-(2,3-dichlorophenyl)-8-aza-5-azoniaspiro[4.5]decane Bromide](/img/structure/B601587.png)